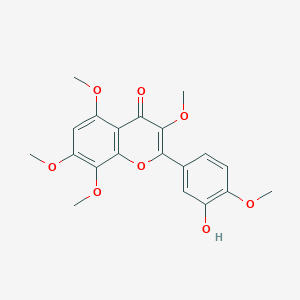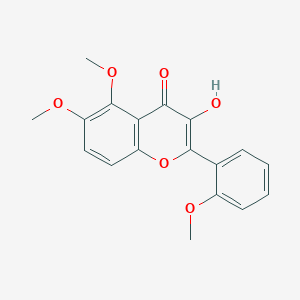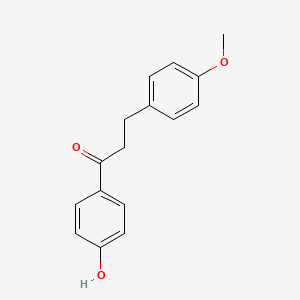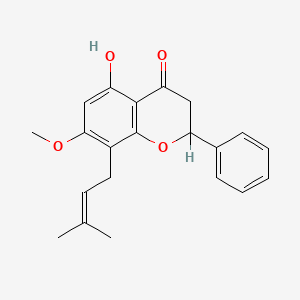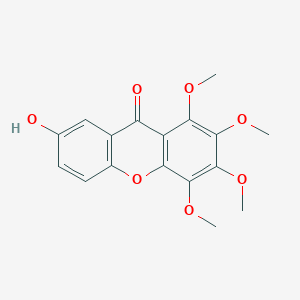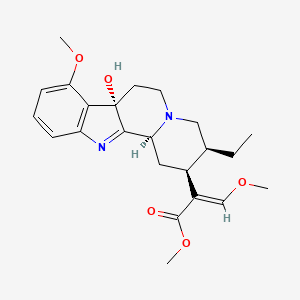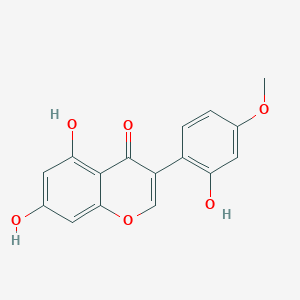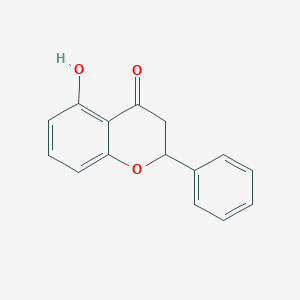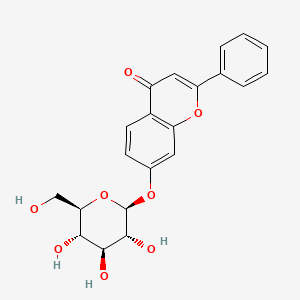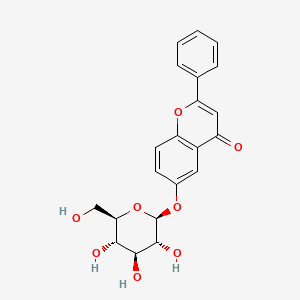
Kwakhurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kwakhurin is an isoflavonoid compound produced solely by the plant Pueraria candollei var. This compound is known for its moderate estrogenic activity and is often used in traditional Thai medicine for its rejuvenating properties and treatment of menopausal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kwakhurin involves several steps. A revised synthetic method has been developed to produce this compound with shorter steps and higher yield compared to previous methods . The process includes the use of quantitative nuclear magnetic resonance analysis to ensure the purity of the compound, which has been determined to be 92.62 ± 0.12% .
Industrial Production Methods: Industrial production of this compound focuses on maintaining the quality of the compound, especially when used in dietary supplements. The production process involves the extraction of this compound from the tuberous roots of Pueraria candollei var. mirifica, followed by purification and standardization using quantitative nuclear magnetic resonance analysis .
Chemical Reactions Analysis
Types of Reactions: Kwakhurin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
Kwakhurin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a marker compound for the standardization of Pueraria candollei var.
Industry: The compound is used in the production of dietary supplements and other health-related products.
Mechanism of Action
Kwakhurin exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors in the body, mimicking the effects of natural estrogens. This interaction with estrogen receptors leads to various physiological responses, including the regulation of hormonal balance and the alleviation of menopausal symptoms .
Comparison with Similar Compounds
Kwakhurin is unique among isoflavonoids due to its specific production by Pueraria candollei var. mirifica and its moderate estrogenic activity . Similar compounds include:
Miroestrol: Another isoflavonoid from Pueraria candollei var.
Deoxymiroestrol: A more active compound than miroestrol, also isolated from Pueraria candollei var.
Genistein and Daidzein: Isoflavones with estrogenic activity, commonly found in soy products.
This compound’s uniqueness lies in its moderate estrogenic activity and its specific production by Pueraria candollei var. mirifica, making it a valuable compound for various applications .
Properties
CAS No. |
111922-23-7 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.38 |
Synonyms |
7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone; 3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


